N-Lauroylglycine
Overview
Description
N-Lauroylglycine is an N-acylglycine with an acyl group that is lauroyl . It has a role as a metabolite and is functionally related to a dodecanoic acid . It is a natural product found in Euglena gracilis . It is a potent surfactant merging hydrophilic-hydrophobic components, ideal for sensitive skin in cleansers, shampoos, and baby care .
Synthesis Analysis
N-Lauroylglycine can be synthesized by heating a fatty acid with various amino acids, optimally in the presence of suitable salts or minerals . For instance, when glycylglycine was heated with lauric acid in the presence of magnesium carbonate, the lipopeptide N-lauroylglycylglycine was formed .Molecular Structure Analysis
The molecular formula of N-Lauroylglycine is C14H27NO3 . Its molecular weight is 257.37 g/mol . The IUPAC name is 2-(dodecanoylamino)acetic acid . The InChI is 1S/C14H27NO3/c1-2-3-4-5-6-7-8-9-10-11-13(16)15-12-14(17)18/h2-12H2,1H3,(H,15,16)(H,17,18) .Scientific Research Applications
Enzyme Engineering for High-Yielding Amide Formation
- Application Summary: N-Lauroylglycine is used in the green synthesis of N-acyl glycines as biosurfactants and therapeutics, replacing chemical pathways using toxic phosgene .
- Methods of Application: A novel concept for enzymatic amidation in an aqueous system via glycerol activation of fatty acids and their subsequent aminolysis with glycine to synthesize N-acyl glycines was reported . An enzyme (proRML) was engineered by reshaping its catalytic pocket to enhance its aminolysis activity and catalytic efficiency .
- Results: The evolved proRML catalyzed the amidation of a fatty acid with glycine to give N-lauroylglycine with a high yield (80%). It accepts a broad range of medium- to long-chain fatty acids (C8–C18), giving high yields of N-decanoyl-, N-myristoyl-, and N-oleoylglycine .
Surface Chemical Properties and Micellization Behavior of Sodium N-Lauroylglycine
- Application Summary: Sodium N-lauroylglycine (SLG) is an amphoteric surfactant with surface chemical properties and micelle behaviors that were investigated in an aqueous solution of sodium chloride .
- Methods of Application: The surface chemical properties and micelle behaviors of SLG in 0–0.5 mol · L −1 aqueous solution of sodium chloride were investigated by surface tension measurements at 298–313 K .
- Results: The added NaCl has a tendency to increase the attractive interaction between the surfactant molecules in both the micellar phase and the adsorption layer . The Gibbs free energy of micellization (Δ Gm0) is negative for all investigated systems, and the thermodynamic parameters of SLG indicate that the micellization of SLG is entropy driven .
Abiogenic Syntheses of Lipoamino Acids and Lipopeptides
- Application Summary: N-Lauroylglycine is used in the abiogenic synthesis of lipoamino acids and lipopeptides .
- Methods of Application: The synthesis involves the use of magnesium and potassium carbonates as well as iron (II) sulfide .
- Results: Through this method, N-lauroylglycine, N-lauroylalanine, N-stearoylalanine and several other lipoamino acids have been synthesized .
Green Chemistry Reaction
- Application Summary: N-Lauroylglycine is used in the green synthesis of N-acyl glycines as biosurfactants and therapeutics, replacing chemical pathways using toxic phosgene .
- Methods of Application: A novel concept for enzymatic amidation in an aqueous system via glycerol activation of fatty acids and their subsequent aminolysis with glycine to synthesize N-acyl glycines was reported . An enzyme (proRML) was engineered by reshaping its catalytic pocket to enhance its aminolysis activity and catalytic efficiency .
- Results: The evolved proRML catalyzed the amidation of a fatty acid with glycine to give N-lauroylglycine with high yield (80%). It accepts a broad range of medium- to long-chain fatty acids (C8–C18), giving high yields of N-decanoyl-, N-myristoyl-, and N-oleoylglycine .
Surface Chemical Properties and Micellization Behavior
- Application Summary: Sodium N-lauroylglycine (SLG) is an amphoteric surfactant with surface chemical properties and micelle behaviors that were investigated in an aqueous solution of sodium chloride .
- Methods of Application: The surface chemical properties and micelle behaviors of SLG in 0–0.5 mol · L −1 aqueous solution of sodium chloride were investigated by surface tension measurements at 298–313 K .
- Results: The added NaCl has a tendency to increase the attractive interaction between the surfactant molecules in both the micellar phase and the adsorption layer . The Gibbs free energy of micellization (Δ Gm0) is negative for all investigated systems, and the thermodynamic parameters of SLG indicate that the micellization of SLG is entropy driven .
Future Directions
N-Lauroylglycine has versatile applications in personal care formulations, from premium cleansers to nurturing baby care formulations, owing to its gentle yet efficient cleansing abilities and compatibility with various products . It is renowned for its mild yet potent cleansing capabilities, catering to sensitive skin types, regulating excess oil without causing irritation or dryness . Its gentle touch extends to baby care, delivering a cleansing action prized for its tenderness while also boasting moisturizing effects that preserve the skin’s natural moisture balance .
properties
IUPAC Name |
2-(dodecanoylamino)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO3/c1-2-3-4-5-6-7-8-9-10-11-13(16)15-12-14(17)18/h2-12H2,1H3,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGGSJFIGIGFSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90323538 | |
Record name | N-Lauroylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90323538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | N-Lauroylglycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013272 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
N-Lauroylglycine | |
CAS RN |
7596-88-5 | |
Record name | 7596-88-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404235 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Lauroylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90323538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Lauroylglycine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Lauroyl-glycine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZY3C66HB6M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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